molecular formula C19H21BrN6O2 B2662161 N-(4-bromophenyl)-2-[8-(3-methylpiperidin-1-yl)-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]acetamide CAS No. 1251598-66-9

N-(4-bromophenyl)-2-[8-(3-methylpiperidin-1-yl)-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]acetamide

Cat. No.: B2662161
CAS No.: 1251598-66-9
M. Wt: 445.321
InChI Key: VVRRZBXSRJQZTG-UHFFFAOYSA-N
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Description

N-(4-bromophenyl)-2-[8-(3-methylpiperidin-1-yl)-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]acetamide is a complex organic compound that belongs to the class of triazolopyrazines. This compound is characterized by its unique structure, which includes a bromophenyl group, a methylpiperidinyl moiety, and a triazolopyrazine core. It is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromophenyl)-2-[8-(3-methylpiperidin-1-yl)-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]acetamide typically involves multiple steps:

    Formation of the Triazolopyrazine Core: This step often starts with the cyclization of appropriate precursors under controlled conditions to form the triazolopyrazine ring system.

    Introduction of the Bromophenyl Group: The bromophenyl group can be introduced via a nucleophilic substitution reaction, where a suitable brominated aromatic compound reacts with an intermediate.

    Attachment of the Methylpiperidinyl Moiety: This step involves the reaction of the intermediate with 3-methylpiperidine under conditions that facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of automated reactors, precise control of reaction temperatures, and the use of high-purity reagents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidinyl moiety, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the triazolopyrazine core, potentially leading to the formation of dihydro derivatives.

    Substitution: The bromophenyl group can participate in various substitution reactions, such as nucleophilic aromatic substitution, to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield N-oxides, while substitution reactions could introduce various functional groups into the aromatic ring.

Scientific Research Applications

N-(4-bromophenyl)-2-[8-(3-methylpiperidin-1-yl)-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]acetamide has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent, particularly in the treatment of neurological disorders due to its interaction with specific receptors in the brain.

    Biological Studies: The compound is used in studies to understand its effects on cellular processes and its potential as a tool for probing biological pathways.

    Chemical Biology: Researchers use it to study the interactions between small molecules and biological macromolecules, such as proteins and nucleic acids.

    Industrial Applications:

Mechanism of Action

The mechanism of action of N-(4-bromophenyl)-2-[8-(3-methylpiperidin-1-yl)-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]acetamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and thereby influencing various biological pathways. For example, it might act as an agonist or antagonist at certain neurotransmitter receptors, affecting neuronal signaling.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-chlorophenyl)-2-[8-(3-methylpiperidin-1-yl)-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]acetamide
  • N-(4-fluorophenyl)-2-[8-(3-methylpiperidin-1-yl)-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]acetamide

Uniqueness

Compared to similar compounds, N-(4-bromophenyl)-2-[8-(3-methylpiperidin-1-yl)-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]acetamide is unique due to the presence of the bromophenyl group, which can influence its reactivity and biological activity. The bromine atom can participate in halogen bonding, potentially enhancing the compound’s binding affinity to certain targets.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics

Properties

IUPAC Name

N-(4-bromophenyl)-2-[8-(3-methylpiperidin-1-yl)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21BrN6O2/c1-13-3-2-9-24(11-13)17-18-23-26(19(28)25(18)10-8-21-17)12-16(27)22-15-6-4-14(20)5-7-15/h4-8,10,13H,2-3,9,11-12H2,1H3,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVRRZBXSRJQZTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)C2=NC=CN3C2=NN(C3=O)CC(=O)NC4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21BrN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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